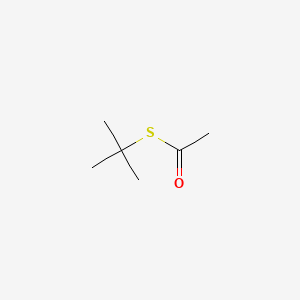

S-tert-Butyl thioacetate

Description

Properties

IUPAC Name |

S-tert-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHXBBYLAVSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244290 | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-90-6 | |

| Record name | t-Butyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of S-tert-Butyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl thioacetate (CAS No. 999-90-6) is a pivotal thioester in organic synthesis, valued for its unique reactivity and stability. This guide provides a comprehensive exploration of its physical properties, offering a critical resource for researchers in drug development and chemical synthesis. By synthesizing experimental data with theoretical insights, this document aims to facilitate the effective and safe utilization of this versatile reagent. We will delve into its fundamental physicochemical characteristics, spectroscopic signature, and essential safety and handling protocols, providing a holistic understanding grounded in scientific literature.

Molecular Identity and Core Physical Characteristics

This compound, systematically named S-(1,1-dimethylethyl) ethanethioate, is a thioester distinguished by the presence of a bulky tert-butyl group attached to the sulfur atom. This structural feature significantly influences its physical and chemical behavior.

Molecular Structure

The molecular structure of this compound is foundational to understanding its properties. The central carbonyl group, the adjacent sulfur atom, and the sterically demanding tert-butyl group create a unique electronic and steric environment.

Figure 1. 2D representation of the molecular structure of this compound.

Physicochemical Data Summary

The fundamental physical constants of this compound are summarized in the table below. These values are critical for experimental design, particularly in reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 999-90-6 | [1][2] |

| Molecular Formula | C₆H₁₂OS | [1] |

| Molecular Weight | 132.22 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 0.927 g/mL at 25 °C | [1] |

| Boiling Point | 135-136 °C | [1][2] |

| Melting Point | Not Applicable | [1] |

| Refractive Index (n20/D) | 1.453 | [1] |

| Flash Point | 93 °F (33.9 °C) | [1] |

| Vapor Pressure | 3.68 mmHg at 25°C | [1] |

Spectroscopic Characterization

Spectroscopic data provides an empirical fingerprint of a molecule, essential for its identification and the assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two types of protons in the molecule: the methyl protons of the acetyl group and the nine equivalent protons of the tert-butyl group. The acetyl protons would appear as a singlet, and due to the electronegativity of the adjacent carbonyl group, would be shifted downfield. The tert-butyl protons would also appear as a singlet, given their equivalence, and their chemical shift would be influenced by the adjacent sulfur atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. We anticipate four distinct signals: one for the carbonyl carbon, one for the methyl carbon of the acetyl group, one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon will be significantly downfield-shifted.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester functional group. This peak is typically observed in the range of 1680-1715 cm⁻¹. The presence of C-H stretching and bending vibrations from the alkyl groups will also be evident.

Solubility and Purification

Understanding the solubility of this compound is crucial for its use in reactions and for its purification.

Solubility Profile

A documented purification method indicates that this compound is soluble in chloroform (CHCl₃)[1]. The same procedure involves washing with water, 10% sulfuric acid (H₂SO₄), and saturated sodium bicarbonate (NaHCO₃), followed by drying over potassium carbonate (K₂CO₃)[1]. This suggests that this compound is largely immiscible with water and stable to brief contact with dilute aqueous acid and base.

Recommended Purification Protocol

For researchers requiring highly pure this compound, the following protocol, adapted from the literature, is recommended[1].

Experimental Protocol: Purification of this compound

-

Dissolution: Dissolve the crude this compound in ethanol-free chloroform (CHCl₃).

-

Aqueous Washing:

-

Transfer the chloroform solution to a separatory funnel and wash with deionized water.

-

Perform a second wash with a 10% aqueous solution of sulfuric acid (H₂SO₄).

-

Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate carbon dioxide gas; vent the separatory funnel frequently to release pressure.

-

Perform a final wash with deionized water.

-

-

Drying: Dry the organic layer over a mixture of anhydrous potassium carbonate (K₂CO₃) and a suitable drying agent like Drierite.

-

Solvent Removal and Distillation: Filter off the drying agents and remove the chloroform by rotary evaporation. For the highest purity, the resulting oil should be fractionally distilled under reduced pressure.

Figure 2. Workflow for the purification of this compound.

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure the safe and effective use of this compound.

GHS Classification and Hazards

While a specific, comprehensive GHS classification for this compound is not consistently reported across all databases, its physical properties and structural similarity to other flammable liquids warrant a cautious approach. It is classified as a flammable liquid[1].

General Hazard Considerations:

-

Flammability: With a flash point of 93 °F (33.9 °C), this compound is a flammable liquid and should be handled with appropriate precautions to avoid ignition sources[1].

-

Toxicity: Specific toxicological data for this compound is limited. As with any chemical, direct contact and inhalation should be minimized.

Handling and Personal Protective Equipment (PPE)

When working with this compound, the following handling procedures and PPE are recommended:

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure fire extinguishers are readily accessible.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

-

Stability: The purification protocol suggests good stability under brief exposure to dilute, non-oxidizing acids and bases[1]. However, prolonged contact with strong acids or bases could lead to hydrolysis. It is also important to protect it from strong oxidizing agents.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that dictate its application and handling. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signatures, solubility, purification, and safety considerations. By understanding these fundamental properties, researchers can more effectively and safely incorporate this compound into their synthetic strategies, contributing to advancements in drug discovery and development.

References

-

LookChem. This compound. [Link]

Sources

S-tert-Butyl Thioacetate (CAS 999-90-6): A Technical Guide for the Synthetic Chemist

Section 1: Executive Summary & Core Concepts

S-tert-Butyl thioacetate, with CAS Registry Number 999-90-6, is a pivotal reagent in modern organic synthesis, valued for its unique combination of stability and controlled reactivity.[1][] As a thioester, it serves as a robust and versatile source of the tert-butylthiolate nucleophile, effectively acting as a stable precursor to the sterically demanding tert-butanethiol.[3] The presence of the bulky tert-butyl group confers significant steric protection, influencing the regioselectivity of its reactions and enhancing the stability of the sulfur linkage compared to less substituted thioesters.

This guide provides an in-depth exploration of this compound's physicochemical properties, reactivity profile, and practical applications, with a focus on its utility for researchers in synthetic chemistry and drug development. We will delve into the causality behind its synthetic applications, provide validated experimental protocols for its purification and use, and discuss its relevance in the context of medicinal chemistry, particularly concerning the metabolic fate of the tert-butyl moiety.

Section 2: Physicochemical & Spectroscopic Profile

The physical and chemical identity of a reagent is fundamental to its effective use in the laboratory. The properties of this compound are well-documented, ensuring reliable and reproducible experimental outcomes.

Compound Identification

A clear identification of the compound is crucial for regulatory compliance and accurate experimental design.

| Identifier | Value | Source |

| CAS Number | 999-90-6 | [1][4][5] |

| Molecular Formula | C₆H₁₂OS | [1][3][5] |

| Molecular Weight | 132.22 g/mol | [1][3][5] |

| IUPAC Name | S-tert-butyl ethanethioate | [][3] |

| Synonyms | Ethanethioic acid S-tert-butyl ester, CH₃COSC(CH₃)₃ | [1][3][6] |

| InChI Key | PJFHXBBYLAVSLJ-UHFFFAOYSA-N | [4][6] |

| Beilstein/REAXYS | 1740436 | [1][6] |

Physical Properties

The compound is a liquid at standard temperature and pressure, with a distinct flash point that necessitates careful handling.[6]

| Property | Value | Notes |

| Form | Liquid | [6] |

| Boiling Point | 135-136 °C | at 760 mmHg (lit.)[1][4][6] |

| Density | 0.927 g/mL | at 25 °C (lit.)[1][4][6] |

| Refractive Index (n₂₀/D) | 1.453 | (lit.)[1][4][6] |

| Vapor Pressure | 3.68 mmHg | at 25 °C[1] |

| Flash Point | 34 °C (93.2 °F) | Closed cup |

| Solubility | Estimated water solubility of 3985 mg/L at 25°C.[7] Soluble in common organic solvents like chloroform.[1] |

Spectroscopic Signature

While detailed spectra are best obtained on the specific lot in use, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Two sharp singlets are expected. The signal for the three acetyl protons (CH₃CO-) would appear further downfield than the signal for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

¹³C NMR: Key signals would include the carbonyl carbon of the thioester, the quaternary carbon of the tert-butyl group, and the methyl carbons of both the acetyl and tert-butyl groups.

-

IR Spectroscopy: A strong absorption band characteristic of the thioester C=O stretch is expected, typically in the range of 1680-1715 cm⁻¹.

-

Mass Spectrometry: The NIST Chemistry WebBook references available mass spectrometry data for this compound.[3]

Section 3: Chemical Reactivity & Synthetic Logic

The utility of this compound stems from the predictable reactivity of its thioester functional group, modulated by the steric and electronic properties of the tert-butyl substituent.

The Thioester as a Thiol Precursor

Thioesters are classic precursors for thiols. The acetyl group serves as an effective protecting group for the sulfur atom, rendering it less prone to oxidation than the free thiol. The S-tert-butyl group can be cleaved under specific nucleophilic or acidic conditions to liberate tert-butanethiol or its corresponding thiolate. This controlled release is fundamental to its application in multi-step synthesis where the premature presence of a free thiol could lead to undesirable side reactions.

Role of the tert-Butyl Group

The tert-butyl group is not merely a passive component. Its significant steric bulk shields the sulfur atom, preventing reactions with sterically hindered electrophiles and directing reactions with smaller reagents. Furthermore, the stability of the tert-butyl carbocation makes the S-tBu bond susceptible to cleavage by certain Lewis acids, a property that can be exploited for deprotection.[8] This contrasts with less substituted S-alkyl groups which are not as easily removed under these conditions.[8]

Key Synthetic Applications

The primary application of this compound is as a building block in organic synthesis.[1][7] It is documented for its use in the preparation of vinyloxyborane derivatives.[1][6] More broadly, it serves as a reliable method for introducing the S-tert-butyl moiety into a target molecule. This is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Caption: Core reactivity pathways for this compound.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and requires appropriate handling procedures to mitigate risks.

GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapor |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Safe Handling Protocol

Given its flammability and potential for vapor accumulation, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[9][10][11]

-

Ventilation: Use explosion-proof electrical and ventilating equipment.[9][10][12] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11] Use only non-sparking tools and take precautionary measures against static discharge.[10][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or EN166 compliant).[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[9]

-

-

Hygiene: Avoid ingestion and inhalation.[9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]

Storage

Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety.

-

Store in a designated flammables area.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][11][12]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and strong bases.[9]

Section 5: Experimental Protocols

The following protocols are grounded in established chemical literature and represent self-validating systems for the purification and use of this compound.

Protocol: Purification by Extraction and Distillation

This protocol is adapted from the method described by Rylander & Tarbell.[1] It is designed to remove acidic impurities and water.

Objective: To obtain high-purity this compound for use in moisture- or acid-sensitive reactions.

Methodology:

-

Dissolution: Dissolve the crude this compound in an equal volume of ethanol-free chloroform (CHCl₃).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of deionized water. Separate the organic layer.

-

Acid Wash: Wash the organic layer with 10% sulfuric acid (H₂SO₄) to remove any basic impurities.

-

Base Wash (CAUTION): Carefully wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Perform this step slowly and vent the separatory funnel frequently to release the CO₂ gas that is liberated. This step neutralizes acidic impurities like thioacetic acid or acetic acid.

-

Final Water Wash: Wash the organic layer again with deionized water to remove residual salts.

-

Drying: Dry the organic layer over a combination of anhydrous potassium carbonate (K₂CO₃) and Drierite. The K₂CO₃ ensures any remaining acidic residue is neutralized.

-

Filtration & Concentration: Filter the drying agents and remove the chloroform solvent under reduced pressure using a rotary evaporator.

-

Fractional Distillation: Purify the resulting oil by fractional distillation under reduced pressure to yield the pure product.

Caption: Workflow for the purification of this compound.

Section 6: Relevance in Drug Development

While a versatile building block, the inclusion of an S-tert-butyl group in a potential drug candidate requires careful consideration of its metabolic profile. The tert-butyl group, while often used to provide steric bulk and improve receptor binding, is known to be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[14][15]

Metabolic Pathway: The primary metabolic pathway for a tert-butyl group is the oxidation of one of the methyl groups to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid.[15] This metabolic transformation can lead to rapid clearance, reducing the compound's oral bioavailability and half-life, which are critical parameters in drug design.[15]

Expert Insight: For drug development professionals, this metabolic liability is a significant flag. When a lead compound containing a tert-butyl group shows high clearance, medicinal chemists often seek to replace it with a metabolically stable bioisostere.[14] One successful strategy involves replacing the tert-butyl group with a trifluoromethylcyclopropyl group.[14][15] This replacement removes the susceptible sp³ C-H bonds, drastically increasing metabolic stability both in vitro and in vivo.[14][15] Therefore, while this compound is an excellent reagent for introducing the tert-butyl group during early-stage synthesis and structure-activity relationship (SAR) studies, scientists must be prepared to address the potential for high metabolic clearance in later stages of drug optimization.

Caption: Contrasting metabolic fates of a tert-butyl group and a stable bioisostere.

Section 7: References

-

LookChem. (n.d.). Cas 999-90-6,this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Alkali Scientific. (n.d.). This compound, 1 X 1 g (416738-1G). Retrieved from [Link]

-

NIST. (n.d.). Ethanethioic acid S-tert-butyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Comet Chemical Company Ltd. (2024). tert-butyl acetate Safety Data Sheet. Retrieved from [Link]

-

NIC Industries. (2021). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

-

ChemCentral. (2019). TERT BUTYL ACETATE Safety Data Sheet. Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Ti-mediated transformation of t-butyl thio-ethers into thio-acetates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. Ethanethioic acid S-tert-butyl ester [webbook.nist.gov]

- 4. alkalisci.com [alkalisci.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 999-90-6 [sigmaaldrich.com]

- 7. This compound, 999-90-6 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. cometchemical.com [cometchemical.com]

- 11. images.nicindustries.com [images.nicindustries.com]

- 12. chemcentral.com [chemcentral.com]

- 13. fishersci.com [fishersci.com]

- 14. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-tert-Butyl Thioacetate: Properties, Synthesis, and Advanced Applications

Executive Summary

S-tert-Butyl thioacetate (CAS No. 999-90-6) is a pivotal reagent in modern organic synthesis and drug development, primarily valued for the unique stability and reactivity profile of its thioester functional group. The steric hindrance afforded by the tert-butyl group confers remarkable stability towards basic conditions that readily cleave less hindered thioesters. This attribute has been strategically exploited, particularly in the domain of Solid-Phase Peptide Synthesis (SPPS). However, the thioester remains susceptible to cleavage by acidolysis or specific nucleophiles like thiolates, providing an orthogonal deprotection strategy. This guide offers an in-depth exploration of this compound's physicochemical properties, synthesis, and purification, and details its critical applications, with a focus on field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a flammable liquid at room temperature. Its identity and core properties are defined by its molecular structure, which dictates its behavior in synthetic applications. The presence of the tert-butyl group is central to its utility, sterically protecting the electrophilic carbonyl center of the thioester from nucleophilic attack by bases like secondary amines.

Data Presentation: Key Physicochemical and Safety Data

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂OS | [1][2] |

| Linear Formula | CH₃COSC(CH₃)₃ | |

| Molecular Weight | 132.22 g/mol | [1][2] |

| CAS Number | 999-90-6 | [1][2] |

| Appearance | Liquid | |

| Density | 0.927 g/mL at 25 °C | [3] |

| Boiling Point | 135-136 °C | [3] |

| Refractive Index | n20/D 1.453 | [3] |

| Flash Point | 34 °C (93.2 °F) - closed cup | |

| Hazard Classification | Flammable Liquid (H226) | |

| Synonyms | 1-(tert-Butylsulfanyl)ethan-1-one, S-(1,1-Dimethylethyl) ethanethioate |

Synthesis and Purification

The synthesis of this compound, and thioacetates in general, is most commonly achieved via a nucleophilic substitution (Sₙ2) reaction. This robust method involves the reaction of a suitable alkyl halide with a thioacetate salt, such as potassium thioacetate.

General Synthesis Workflow

The underlying principle of this synthesis is the high nucleophilicity of the thioacetate anion, which efficiently displaces a halide leaving group from a tertiary alkyl halide like tert-butyl chloride.

Purification Protocol

For high-purity material required in sensitive applications like peptide synthesis, purification by fractional distillation under reduced pressure is essential. A field-proven method is described by Rylander & Tarbell.

Step-by-Step Purification Methodology:

-

Dissolution: Dissolve the crude this compound in ethanol-free chloroform.

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

-

Water (H₂O)

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution. Causality Note: This step is critical for neutralizing any acidic impurities. Perform this wash with care, venting the funnel frequently to release the CO₂ gas that is liberated.

-

A final wash with water.

-

-

Drying: Dry the organic layer over anhydrous potassium carbonate (K₂CO₃) or a similar drying agent.

-

Distillation: Filter off the drying agent and fractionally distill the filtrate under reduced pressure to yield the purified product.

Core Applications in Research and Development

The utility of this compound stems from its function as a stable, protected source of the tert-butylthiol moiety.

Application in Peptide Chemistry: A Base-Stable Thiol Linker

In modern drug development, therapeutic peptides are of immense interest. Their chemical synthesis often relies on Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A major challenge in SPPS is the synthesis of C-terminal peptide thioesters, which are essential intermediates for native chemical ligation (NCL)—a powerful technique for assembling large proteins from smaller synthetic peptides.

The core problem is that traditional thioester linkages are unstable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc protecting group at each cycle of peptide elongation.[4] This leads to premature cleavage of the peptide from the resin.

S-tert-Butyl thioesters, however, exhibit exceptional stability under these conditions.[1][4][5] A study demonstrated that Boc-Phe-S-t-butyl has a half-life of 6.5 days in 20% piperidine/DMF, making it approximately 28 times more stable than the corresponding S-ethyl thioester.[4][6] This stability is the cornerstone of its application in SPPS. Researchers have developed linkers incorporating the tert-butyl thiol group, allowing for the direct, full-length synthesis of peptide thioesters on a solid support using the standard Fmoc protocol.[1][4]

Role in Organic Synthesis and Drug Discovery

Beyond peptide chemistry, the tert-butyl thioacetate moiety serves as a precursor for introducing thiols into small molecules. The thioacetate group is an effective protecting group for the highly reactive thiol functional group.[7] It is more stable than many other thiol protecting groups but can be selectively deprotected under mild conditions to unmask the free thiol for subsequent reactions, such as Michael additions or metal surface binding.

In drug discovery, the tert-butyl group itself is a common structural motif. However, it can be susceptible to oxidative metabolism by Cytochrome P450 enzymes, which is a significant challenge for drug candidates. Understanding the chemistry of related functional groups, such as the stable S-tert-butyl thioester, provides medicinal chemists with valuable tools and insights for designing molecules with improved metabolic stability.

Experimental Protocol: Thioacetate Deprotection

The following is a representative, self-validating protocol for the hydrolysis of a thioacetate to yield a free thiol, adapted from standard procedures. This is a common step after a thioacetate, such as this compound, has been used to install a protected thiol into a molecule.

Objective: To generate a free thiol from a thioacetate-protected molecule for immediate use in a subsequent reaction.

Materials:

-

S-Alkyl Thioacetate (1.0 eq)

-

Ethanol (or Methanol), degassed

-

Sodium Hydroxide (NaOH) solution (approx. 2.0 eq in degassed H₂O)

-

Hydrochloric Acid (HCl), 2 M, degassed

-

Diethyl ether, degassed

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round bottom flask, condenser, separatory funnel, and nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a three-neck round bottom flask with a condenser and nitrogen/argon inlet. Purge the system to establish an inert atmosphere. Causality Note: This is a self-validating step. An inert atmosphere is crucial to prevent the oxidation of the resulting free thiol to a disulfide, which is a common side reaction.

-

Dissolution: Dissolve the S-Alkyl Thioacetate (e.g., 8.76 mmol) in degassed ethanol (10 mL).

-

Hydrolysis: Add the aqueous NaOH solution drop-wise to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux for 2 hours. The progress can be monitored by TLC, observing the disappearance of the starting thioacetate spot.

-

Cooling & Neutralization: Cool the mixture to room temperature. Under the inert atmosphere, carefully neutralize the mixture by adding the degassed 2 M HCl solution until the pH is ~7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Add degassed diethyl ether (20 mL) and degassed water (10 mL). Separate the organic layer.

-

Wash: Wash the organic layer with an additional 10 mL of degassed water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure. The resulting free thiol should be used immediately for the best results.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use fire extinguishing media suitable for flammable liquids (e.g., CO₂, dry chemical, or foam).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for chemists, particularly in the fields of peptide synthesis and drug discovery. Its value is derived from the predictable and differential stability of the tert-butyl thioester group. By understanding the causal relationship between its sterically hindered structure and its unique reactivity, researchers can design more efficient and robust synthetic routes to complex molecules, accelerating the development of new therapeutics and advanced materials.

References

-

Hackenberger, C. P. R., et al. (2011). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker. Organic Letters, 13(7), 1606–1609. [Link]

-

Hackenberger, C. P. R., et al. (2011). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. PubMed, National Library of Medicine. [Link]

-

Dierks, T. (2011). Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods. Freie Universität Berlin. [Link]

-

Dierks, T. (2011). Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods (extended abstract). Freie Universität Berlin. [Link]

-

Gatos, D., et al. (2018). Convergent Synthesis of Thioether Containing Peptides. MDPI. [Link]

- Baran, P. S. (n.d.). Protective Groups. In Classics in Total Synthesis II (pp. 5.1-5.2). Wiley-VCH.

-

Alkali Scientific. This compound, 1 X 1 g (416738-1G). [Link]

-

LookChem. Cas 999-90-6, this compound. [Link]

-

Organic Chemistry Portal. (2012). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

-

Stenutz. S-butyl thioacetate. [Link]

-

The Good Scents Company. This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Refubium - Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods [refubium.fu-berlin.de]

- 5. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Refubium - Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods [refubium.fu-berlin.de]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic data interpretation for S-tert-Butyl thioacetate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of S-tert-Butyl Thioacetate

Abstract

This compound (C₆H₁₂OS) is a key organosulfur compound, notable for its thioester functional group.[1] Accurate structural elucidation and purity assessment are paramount in its application within research and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational principles with empirical data, this document serves as a practical reference for researchers, scientists, and professionals in drug development, offering a self-validating system for the interpretation of its unique spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

Understanding the molecular structure of this compound is fundamental to interpreting its spectroscopic output. The molecule consists of an acetyl group (CH₃C=O) linked to a tert-butyl group via a sulfur atom. This arrangement gives rise to distinct signals in various spectroscopic analyses, each providing a piece of the structural puzzle.

Figure 1: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers, and their connectivity.

Foundational Principles & Experimental Causality

The chemical shift (δ) of a proton is dictated by its local electronic environment.[2] Protons near electronegative atoms or groups (like carbonyls) are "deshielded" and resonate at a lower field (higher ppm value). The integration of a signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule), but protons separated by more than three bonds or by a quaternary center typically do not couple.

Predicted Spectrum and Data Interpretation

For this compound, two distinct proton environments are expected:

-

Acetyl (CH₃-C=O): These three protons are adjacent to the carbonyl group, which withdraws electron density, causing a downfield shift.

-

tert-Butyl ((CH₃)₃-C-S): These nine protons are equivalent due to free rotation around the C-C bonds. They are attached to a quaternary carbon and are in a typical saturated aliphatic environment.[3]

Neither group of protons has adjacent protons to couple with, so both signals are expected to be singlets.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~ 2.3 - 2.4 | 3H | Singlet | CH₃-C=O | Deshielding effect of the adjacent carbonyl group.[5] |

| ~ 1.5 - 1.6 | 9H | Singlet | (CH₃)₃-C | Shielded aliphatic environment; singlet due to attachment to a quaternary carbon.[3] |

Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) that dissolves the sample and does not have signals overlapping with the analyte peaks.[6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.[2]

-

Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to standard instrument procedures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment.

Foundational Principles & Experimental Causality

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear far downfield (~170-210 ppm). Carbons in sp³ hybridized systems appear further upfield.

Predicted Spectrum and Data Interpretation

This compound has four unique carbon environments:

-

Carbonyl Carbon (C=O): The most deshielded carbon due to its sp² hybridization and bond to two electronegative atoms (O and S).

-

Acetyl Methyl Carbon (CH₃-C=O): An sp³ carbon adjacent to the carbonyl group.

-

Quaternary Carbon (-S-C(CH₃)₃): An sp³ carbon bonded to the sulfur atom and three other methyl groups.

-

tert-Butyl Methyl Carbons (-C(CH₃)₃): Three equivalent sp³ carbons in a shielded environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 - 200 | C=O | Highly deshielded thioester carbonyl carbon.[7] |

| ~ 45 - 50 | -S-C (CH₃)₃ | Quaternary carbon attached to sulfur.[8] |

| ~ 30 - 32 | -C H₃ | Equivalent methyl carbons of the tert-butyl group.[9] |

| ~ 29 - 31 | C H₃-C=O | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10][11]

Foundational Principles & Experimental Causality

Specific bonds vibrate at characteristic frequencies. The carbonyl (C=O) bond has a particularly strong and sharp absorption. The position of this absorption is sensitive to its electronic environment. Thioester carbonyls absorb at a lower wavenumber (frequency) compared to their ester counterparts due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which results in a weaker C=O bond.[12][13]

Predicted Spectrum and Data Interpretation

The key diagnostic peaks in the IR spectrum of this compound are:

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| ~ 2970 - 2850 | C-H (sp³) stretch | Strong | Indicates the presence of aliphatic C-H bonds in the acetyl and tert-butyl groups.[14] |

| ~ 1690 - 1680 | C=O (Thioester) stretch | Strong, Sharp | Key diagnostic peak. Confirms the thioester functional group. This frequency is lower than typical esters (1750-1735 cm⁻¹).[15][16] |

| ~ 1470 - 1365 | C-H bend | Medium | Corresponds to bending vibrations of the methyl groups. |

| ~ 1300 - 1000 | C-O/C-C stretch | Medium | Part of the fingerprint region, confirming the overall carbon framework.[17] |

| ~ 700 - 600 | C-S stretch | Weak-Medium | Often difficult to assign definitively but provides complementary evidence.[12] |

Experimental Protocol: Liquid Sample Analysis

-

Preparation: Place a single drop of neat this compound liquid between two polished salt plates (e.g., NaCl or KBr).

-

Assembly: Gently press the plates together to form a thin liquid film.

-

Acquisition: Place the assembled plates in the spectrometer's sample holder.

-

Analysis: Acquire a background spectrum of the empty instrument and then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization.[18]

Foundational Principles & Experimental Causality

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, forming a positively charged molecular ion (M⁺•). This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals.[18] The fragmentation pathways are predictable, favoring the formation of stable carbocations or the loss of stable neutral molecules.[19]

Predicted Spectrum and Data Interpretation

The molecular weight of this compound (C₆H₁₂OS) is 132.22 g/mol .[20] The mass spectrum is expected to show a molecular ion peak at m/z = 132. The fragmentation is dominated by cleavages that lead to stable ions.

Key Fragmentation Pathways:

-

Formation of the tert-Butyl Cation: Cleavage of the S-C(CH₃)₃ bond is highly favorable, leading to the very stable tert-butyl cation. This is often the base peak in the spectrum.

-

Formation of the Acylium Ion: Cleavage of the bond between the sulfur and the carbonyl carbon can form an acylium ion.

-

Loss of a Methyl Radical: The tert-butyl group can lose a methyl radical (•CH₃) to form a stable cation.[21]

Figure 2: Proposed key fragmentation pathways for this compound.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity | Significance |

| 132 | [C₆H₁₂OS]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 117 | [C₅H₉OS]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group.[21][22] |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation | Highly stable tertiary carbocation; often the base peak.[19][23] |

| 43 | [C₂H₃O]⁺ | Acylium Ion | Result of cleavage adjacent to the carbonyl group.[24][25] |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[26]

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid vaporization (e.g., 250 °C).

-

Column: Use a non-polar capillary column suitable for separating volatile organic compounds.

-

Oven Program: Implement a temperature ramp to ensure proper separation and elution of the compound.

-

-

MS Conditions:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[26]

-

Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

-

Detector: The detector will record the abundance of each ion as it passes through the analyzer.

-

Conclusion

The spectroscopic analysis of this compound provides a clear and internally consistent structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct acetyl and tert-butyl moieties. IR spectroscopy provides unequivocal evidence for the thioester functional group through its characteristic carbonyl absorption at a lower frequency (~1685 cm⁻¹). Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable tert-butyl cation (m/z 57). Together, these techniques offer a robust, multi-faceted approach to the comprehensive characterization of this compound, ensuring its identity and purity for scientific applications.

References

- PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. J Mass Spectrom.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs Blog.

- PubMed. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. Eur J Mass Spectrom (Chichester).

- BenchChem. (2025). Application Notes and Protocols for Infrared Spectroscopy in Thioester Functional Group Identification. BenchChem.

- The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis: Supplementary Information.

- ACS Publications. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers.

- The Royal Society of Chemistry. (n.d.). Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio-acetates Electronic Supplementary Information.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense base peak....

- ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- YouTube. (2020). 1H NMR: Structural Elucidation III.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- BenchChem. (2025). Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline. BenchChem.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- ResearchGate. (n.d.). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

- University of Arizona. (n.d.). Interpretation of mass spectra.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- PubChemLite. (2026). This compound (C6H12OS).

- University of Siegen. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). tert-Butyl acetate.

- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Sigma-Aldrich. (n.d.). This compound 98%.

Sources

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. uni-saarland.de [uni-saarland.de]

- 20. This compound 98 999-90-6 [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Chemical stability and reactivity of the tert-butyl group in thioesters

An In-depth Technical Guide to the Chemical Stability and Reactivity of the Tert-Butyl Group in Thioesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a cornerstone of protecting group chemistry and a modulator of molecular reactivity, imparts a unique combination of steric and electronic properties when incorporated into a thioester moiety. This guide provides a comprehensive technical analysis of the chemical stability and reactivity of S-tert-butyl thioesters. We will delve into the fundamental principles governing their behavior, exploring the nuanced interplay of steric hindrance and electronic effects that dictate their stability across a range of chemical environments and their reactivity towards various reagents. This document will serve as an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to effectively utilize the distinct characteristics of tert-butyl thioesters in complex molecular design and synthesis.

Introduction: The Unique Profile of S-tert-Butyl Thioesters

Thioesters, the sulfur analogs of esters, are intrinsically more reactive towards nucleophiles than their oxygen counterparts.[1][2] This heightened reactivity stems from the weaker carbon-sulfur bond compared to the carbon-oxygen bond and the reduced resonance stabilization of the thioester linkage.[2][3] The larger size of the sulfur atom compared to oxygen leads to less effective overlap between the sulfur's 3p orbitals and the carbonyl carbon's 2p orbital, resulting in a greater partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[3][4]

However, the introduction of a bulky tert-butyl group on the sulfur atom dramatically alters this reactivity profile. The S-tert-butyl thioester represents a fascinating molecular entity where the inherent reactivity of the thioester is significantly tempered by the profound steric hindrance imposed by the tert-butyl group.[5] This steric shield effectively protects the electrophilic carbonyl center from nucleophilic attack, leading to a remarkable increase in stability, particularly under basic conditions.[6][7][8] This unique combination of a sterically hindered yet electronically activated acyl group makes S-tert-butyl thioesters valuable intermediates in organic synthesis, particularly in the realm of peptide and protein chemistry.[6][9]

Chemical Stability of S-tert-Butyl Thioesters

The stability of S-tert-butyl thioesters is a key feature that distinguishes them from other alkyl thioesters. This stability is not absolute and is highly dependent on the reaction conditions.

Stability in Basic and Nucleophilic Media

One of the most remarkable properties of S-tert-butyl thioesters is their enhanced stability in the presence of secondary amines and other basic nucleophiles.[6][7][8] This is in stark contrast to less sterically hindered thioesters, such as ethyl or benzyl thioesters, which are readily cleaved under similar conditions.[7] This stability is crucial for their application in Fmoc-based solid-phase peptide synthesis (SPPS), where repeated treatments with piperidine are required for Fmoc deprotection.[6][9]

The stability of various thioesters of Boc-phenylalanine towards 20% piperidine in DMF has been quantitatively compared, highlighting the exceptional stability of the tert-butyl thioester.[7]

| Thioester Substituent | Half-life (t₁/₂) in 20% Piperidine/DMF |

| tert-Butyl | ~6.5 days |

| Isopropyl | Significantly shorter than t-Butyl |

| Trityl | Shorter than Isopropyl |

| Benzyl | Shorter than Ethyl |

| Ethyl | Shorter than Trityl |

| (Data synthesized from narrative descriptions in referenced literature)[7][9] |

This data clearly demonstrates that steric hindrance is a dominant factor in the stability of these thioesters towards amine nucleophiles.[7]

Stability in Acidic Media

In contrast to their stability in basic media, S-tert-butyl thioesters are susceptible to cleavage under acidic conditions. The mechanism of acid-catalyzed hydrolysis of tert-butyl esters involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation.[10][11] A similar mechanism is operative for S-tert-butyl thioesters.

The stability of the tert-butyl group is significantly reduced in the presence of strong acids like trifluoroacetic acid (TFA), which is a common reagent for the cleavage of tert-butyl-based protecting groups.[12] Milder acidic conditions, such as aqueous phosphoric acid, can also be employed for their cleavage.[12][13]

Reactivity and Synthetic Applications

The reactivity of S-tert-butyl thioesters is a carefully controlled balance between the electronically activated carbonyl group and the sterically encumbering tert-butyl group. This allows for their application as valuable synthetic intermediates.

Synthesis of S-tert-Butyl Thioesters

Several methods are available for the synthesis of S-tert-butyl thioesters. A common approach involves the reaction of a carboxylic acid with tert-butyl thiol in the presence of a coupling agent.

Experimental Protocol: Synthesis of an S-tert-Butyl Thioester using EDC

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Thiol: Add tert-butyl thiol (1.1 eq) to the solution.

-

Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cleavage of S-tert-Butyl Thioesters

The cleavage of the tert-butyl group from a thioester is typically achieved under acidic conditions, liberating the corresponding thioacid or, in the presence of a nucleophile, another thioester or an amide.

Experimental Protocol: Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the S-tert-butyl thioester (1.0 eq) in dichloromethane (DCM).

-

Addition of TFA: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA.

-

Purification: The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.[12]

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed cleavage of an S-tert-butyl thioester proceeds through a mechanism involving the formation of a stable tert-butyl cation.

Caption: Acid-catalyzed cleavage of an S-tert-butyl thioester.

Application in Native Chemical Ligation

S-tert-butyl thioesters have found a significant application in the synthesis of peptide thioesters for native chemical ligation (NCL).[6][9] NCL is a powerful technique for the synthesis of large peptides and proteins by the chemoselective ligation of an unprotected peptide C-terminal thioester with another peptide bearing an N-terminal cysteine residue. The stability of the S-tert-butyl thioester to the basic conditions of Fmoc-SPPS allows for the direct synthesis of peptide thioesters.[7][8]

Caption: Use of S-tBu thioesters in Fmoc-SPPS for NCL.

The Role of Steric Hindrance

The steric bulk of the tert-butyl group is the primary determinant of the unique chemical properties of S-tert-butyl thioesters.[5] This steric hindrance manifests in several key ways:

-

Shielding the Carbonyl Group: The three methyl groups of the tert-butyl substituent create a congested environment around the thioester linkage, physically impeding the approach of nucleophiles to the electrophilic carbonyl carbon.[5]

-

Influencing Reaction Rates: In reactions that proceed via a bimolecular nucleophilic substitution (SN2) type mechanism at the carbonyl carbon, the tert-butyl group significantly retards the reaction rate.[5]

-

Directing Reaction Pathways: The steric demand of the tert-butyl group can be exploited to direct the outcome of a reaction, favoring pathways that avoid direct interaction with this bulky substituent.

Conclusion

The S-tert-butyl thioester is a testament to the power of steric control in modulating chemical reactivity. Its remarkable stability in basic media, a direct consequence of the bulky tert-butyl group, has made it an invaluable tool in modern synthetic chemistry, particularly in the challenging field of peptide synthesis. Conversely, its predictable lability under acidic conditions allows for its strategic removal when required. A thorough understanding of the delicate balance between the electronic activation of the thioester and the steric protection afforded by the tert-butyl group is paramount for researchers and drug development professionals seeking to harness the unique properties of this functional group. This guide has provided a comprehensive overview of the stability, reactivity, and synthetic utility of S-tert-butyl thioesters, grounded in established chemical principles and supported by practical experimental insights.

References

-

TutorChase. Describe the differences between thioesters and esters.[Link]

-

PubMed. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker.[Link]

-

Chemistry Stack Exchange. Why is the thioester bond weaker than a regular ester bond?[Link]

-

ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.[Link]

-

Hacker, D. (2011). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker.[Link]

-

Brainly. What is the main difference between an ester and a thioester?[Link]

-

ACS Publications. Preparation of tert-butyl thio esters.[Link]

-

ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.[Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation).[Link]

-

ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.[Link]

-

University of California, Davis. CHEM 440 - Thioesters.[Link]

-

Freie Universität Berlin Refubium. Development of a tert-butyl thiol linker for the synthesis of peptide thioesters and thioacids for application in chemical ligation methods.[Link]

-

ResearchGate. Conversion of Esters to Thioesters under Mild Conditions | Request PDF.[Link]

-

ACS Publications. Preparation of tert-butyl thio esters | The Journal of Organic Chemistry.[Link]

-

Organic Chemistry Portal. tert-Butyl Ethers.[Link]

-

Pearson. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons.[Link]

-

Organic Chemistry Portal. tert-Butyl Esters.[Link]

-

Freie Universität Berlin Refubium. Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods.[Link]

-

PubMed. Thioester hydrolysis reactivity of an Fe(III)Zn(II) complex.[Link]

-

ResearchGate. Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments.[Link]

-

ACS Publications. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au.[Link]

-

PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.[Link]

-

National Institutes of Health. Asymmetric synthesis of tertiary thiols and thioethers.[Link]

-

Science.gov. thioester bond cleavage: Topics by Science.gov.[Link]

-

ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...[Link]

-

ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters.[Link]

-

Bioengineer.org. Cobalt-Catalyzed Thioester Coupling via Siloxycarbene.[Link]

-

Chegg.com. Solved 39. The acid-catalyzed hydrolysis of tert-butyl.[Link]

-

Semantic Scholar. The tert-butyl group in chemistry and biology.[Link]

-

Wikipedia. Thioester.[Link]

-

Chemistry LibreTexts. 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.[Link]

-

Pearson. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol.[Link]

-

Taylor & Francis Online. Sodium Borohydride-t-butyl Alcohol-Methanol as an Efficient System for the Selective Reduction of Esters.[Link]

-

RSC Publishing. Conversion of Esters to Thioesters under Mild Conditions.[Link]

-

ResearchGate. Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)...[Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. brainly.com [brainly.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chegg.com [chegg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyl Esters [organic-chemistry.org]

An In-depth Technical Guide to S-tert-Butyl Thioacetate: Safety, Handling, and Storage

Introduction

S-tert-Butyl thioacetate (CAS No. 999-90-6) is a thioester compound utilized in various chemical synthesis applications, including as a reagent for the preparation of vinyloxyborane derivatives.[1][2] As with any reactive chemical intermediate, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the critical safety protocols, handling procedures, and storage requirements for this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and professionals in the drug development and chemical synthesis fields.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source(s) |

| CAS Number | 999-90-6 | [3][4] |

| Molecular Formula | C₆H₁₂OS | [5][] |

| Molecular Weight | 132.22 g/mol | [4][5] |

| Appearance | Liquid | [3][4] |

| Boiling Point | 135-136 °C (lit.) | [1] |

| Density | 0.927 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [3][4] |

| Vapor Pressure | 3.68 mmHg at 25°C | [1] |

| Refractive Index | n20/D 1.453 (lit.) | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its flammability. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized framework for communicating these hazards.

| GHS Classification | Category | Hazard Statement | Pictogram | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3][4] |

Primary Hazards:

-

Flammability: The primary and most immediate hazard is its flammability. With a flash point of 34 °C, it can form flammable vapor-air mixtures at temperatures achievable under standard laboratory conditions.[3][4] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[7][8]

-

Transport: This material is classified as a Dangerous Good for transport, which may require additional shipping charges and specific packaging.[5]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a series of barriers that mitigate the specific hazards identified. For this compound, the focus is on preventing contact with a flammable liquid and inhalation of its vapors.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[7][9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure and contain any potential vapor release.

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[7][9]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential. The following protocol should be considered mandatory:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][11] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7] Given the organic nature of the compound, nitrile or neoprene gloves are generally appropriate, but the specific glove manufacturer's resistance data should always be consulted.

-

Skin and Body Protection: A flame-retardant lab coat is required. All skin should be covered; long pants and closed-toe shoes are mandatory.

-

Respiratory Protection: If engineering controls are insufficient to maintain vapor concentrations below exposure limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][12]

Section 4: Safe Handling and Operational Protocols

Safe handling protocols are self-validating systems designed to minimize risk at every step.

General Handling:

-

Review SDS: Before use, thoroughly review the Safety Data Sheet (SDS).

-

Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an appropriate fire extinguisher (e.g., CO₂, dry chemical), safety shower, and eyewash station are readily accessible.[11]

-

Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, ground and bond all containers and receiving equipment during transfers.[7][9]

-

Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) when opening or handling containers.[7][9]

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong bases, acids, and nitrates.[9][10][11]

-

Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[7][13]

Section 5: Storage Guidelines

Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7][10][13] This area should be separate from incompatible materials.

-

Container: Keep in the original, tightly sealed container.[7] Containers must be properly labeled with the chemical name and all relevant GHS hazard warnings.

-

Conditions to Avoid: Protect from sunlight and keep away from all sources of ignition, including heat, sparks, and open flames.[7][10]

-

Storage Class: This chemical falls under Storage Class 3 for flammable liquids.[3][4]

Section 6: Emergency Procedures

Pre-planning is essential for a safe and effective response to any chemical emergency.

Spill Response: The appropriate response depends on the scale of the spill.

-

Minor Spill (<1 Liter, contained in a fume hood):

-

Alert personnel in the immediate area.[14]

-

Ensure proper PPE is worn, including respiratory protection if vapors are significant.[14]

-

Confine the spill by surrounding it with a non-combustible absorbent material like vermiculite, dry sand, or diatomaceous earth.[7][14][15]

-

Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste.[14]

-

Clean the spill area with soap and water.[14]

-

Label the waste container and dispose of it according to institutional and local regulations.[16]

-

-

Major Spill (>1 Liter, or any spill outside a fume hood):

-

Immediately alert all personnel and evacuate the laboratory.[14]

-

If safe to do so, turn off any ignition sources.[14]

-

Close the laboratory door to contain the vapors.

-

Call your institution's emergency response number or local fire department.[14]

-

Remain nearby in a safe location to provide information to emergency responders.

-

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][11] Do not use a solid water stream as it may scatter and spread the fire.[9] Water spray may be used to cool closed containers.[8][10]

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[7]

First Aid Measures: Disclaimer: Specific toxicological properties for this compound have not been thoroughly investigated.[8] The following first aid measures are based on general best practices for exposure to flammable organic chemicals and data from the analogous compound, tert-butyl acetate.[7][11] Always seek immediate medical attention after any significant exposure.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][17]

Section 7: Disposal Considerations

Chemical waste must be managed to ensure safety and environmental protection.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal: Dispose of this compound and any contaminated materials at an approved hazardous waste disposal plant.[8][10] Do not dispose of it down the drain.[8]

-

Containers: Handle uncleaned, empty containers as you would the product itself.[8] Do not cut, weld, or perform similar operations on or near empty containers as they may contain explosive residues.

Section 8: Toxicological Information

A significant gap exists in the publicly available literature regarding the specific toxicology of this compound.

-

Acute Toxicity: Oral, dermal, and inhalation toxicity data are not determined.[18]

-

Irritation/Corrosion: Specific skin and eye irritation data is not available.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound for these long-term effects.[17]

Causality of Precaution: In the absence of comprehensive toxicological data, the principle of prudent practice dictates that the substance should be handled as if it were hazardous. The presence of a thioester functional group warrants caution. Procedures and PPE should be implemented to prevent all routes of exposure (inhalation, skin/eye contact, and ingestion) until more definitive data becomes available.

Section 9: References

-

Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from sigmaaldrich.com

-

LookChem. (2017, August 17). Cas 999-90-6, this compound. Retrieved from lookchem.com

-

Sigma-Aldrich. (n.d.). This compound 98% 999-90-6. Retrieved from sigmaaldrich.com

-

Fisher Scientific. (2025, December 18). Safety Data Sheet: tert-Butyl acetoacetate. Retrieved from fishersci.com

-

The Good Scents Company. (n.d.). This compound. Retrieved from thegoodscentscompany.com

-

NIC Industries. (2021, April 7). Safety Data Sheet: Tert-butyl acetate. Retrieved from nicindustries.com

-

Sigma-Aldrich. (2025, August 8). Safety Data Sheet: tert-Butyl acetoacetate. Retrieved from sigmaaldrich.com

-

Fisher Scientific. (2015, January 30). Safety Data Sheet: tert-Butyl acetate. Retrieved from fishersci.com

-

Centers for Disease Control and Prevention (CDC). (n.d.). tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov

-

Sdfine. (n.d.). TERT-BUTYL ACETATE. Retrieved from sdfine.com

-

Sigma-Aldrich. (2024, August 7). Safety Data Sheet: tert-Butyl acetate. Retrieved from sigmaaldrich.com

-

Comet Chemical Company Ltd. (2024, March 13). Tert Butyl Acetate - SAFETY DATA SHEET. Retrieved from cometchemical.com

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from scbt.com

-

Jubilant Ingrevia. (n.d.). Tert. Butyl Acetoacetate Safety Data Sheet. Retrieved from jubilantium.com